Nonyl b-D-maltopyranoside

Vue d'ensemble

Description

Nonyl b-D-maltopyranoside is a carbohydrate-based surfactant known for its nonionic properties. It is commonly used in various scientific and industrial applications due to its ability to solubilize and crystallize biological membrane proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl b-D-maltopyranoside typically involves the glycosylation of nonyl alcohol with a protected glucose derivative. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production methods for this compound involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or other separation techniques to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions

Nonyl b-D-maltopyranoside primarily undergoes hydrolysis and oxidation reactions. It is stable under neutral and slightly acidic conditions but can be hydrolyzed under strong acidic or basic conditions .

Common Reagents and Conditions

Hydrolysis: Strong acids or bases are used to break the glycosidic bond.

Oxidation: Mild oxidizing agents can oxidize the alcohol group to a carboxylic acid.

Major Products

Hydrolysis: Nonyl alcohol and glucose.

Oxidation: This compound carboxylic acid.

Applications De Recherche Scientifique

Membrane Protein Solubilization and Extraction

NM is primarily used for the extraction and solubilization of integral membrane proteins (IMPs). Its effectiveness lies in its ability to maintain the native conformation of proteins during extraction, which is critical for downstream applications such as crystallography and functional assays.

Table 1: Comparison of Detergents for Membrane Protein Extraction

| Detergent Name | CMC (mM) | Micelle Size (kDa) | Application Area |

|---|---|---|---|

| Nonyl β-D-maltopyranoside | 0.20 | 90 | IMP extraction |

| n-Dodecyl-β-D-maltopyranoside | 0.17 | 65-70 | General use in structural studies |

| n-Decyl-β-D-maltopyranoside | 1.8 | 40 | Less stabilizing than NM |

The data shows that NM has a relatively low critical micelle concentration (CMC), which allows for effective solubilization without excessive detergent presence that could interfere with protein activity.

Crystallization of Membrane Proteins

NM has been successfully employed in the crystallization of various membrane proteins, including transporters and receptors. Its ability to form stable micelles around proteins aids in achieving high-quality crystals necessary for X-ray diffraction studies.

Case Study: Crystallization of ABC Transporters

- Researchers utilized NM to crystallize the MsbA transporter, demonstrating that NM maintained the protein's functional integrity throughout the crystallization process .

Functional Assays and Studies

In addition to structural applications, NM is used in functional assays to study the activity of membrane proteins. For instance, it has been shown to retain the functionality of transport proteins during purification processes .

Table 2: Functional Stability of Membrane Proteins in NM

| Protein Name | Functionality Retention (%) | Methodology Used |

|---|---|---|

| MsbA | 95 | Purification with NM |

| LacY | 90 | Assessed via transport activity |

Advantages of Nonyl β-D-maltopyranoside

- Mildness : As a non-ionic detergent, NM is less harsh on proteins compared to ionic detergents, preserving their native structures.

- Stability : It provides excellent stability for a wide range of membrane proteins, making it suitable for various applications.

- Versatility : NM can be used across different stages of membrane protein studies, from extraction to functional assays.

Mécanisme D'action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the solubilization of hydrophobic molecules. The molecular targets include biological membranes, where it interacts with lipid bilayers to facilitate the solubilization of membrane proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nonyl Beta-D-Glucopyranoside: Another nonionic surfactant with similar properties but different glycosidic linkage.

Octyl Beta-D-Glucopyranoside: Similar surfactant with a shorter alkyl chain.

Decyl Beta-D-Glucopyranoside: Similar surfactant with a longer alkyl chain.

Uniqueness

Nonyl b-D-maltopyranoside is unique due to its specific glycosidic linkage and nonyl chain length, which provide optimal balance between hydrophilicity and hydrophobicity, making it highly effective in solubilizing membrane proteins .

Activité Biologique

Nonyl β-D-maltopyranoside (Nonyl β-D-M), a non-ionic surfactant, is increasingly recognized for its significant biological activity, particularly in the context of membrane protein solubilization and stabilization. This article explores its biochemical properties, cellular effects, and applications in scientific research.

Overview of Nonyl β-D-Maltopyranoside

Nonyl β-D-M is a carbohydrate-based surfactant characterized by a nonyl group linked to a maltose moiety. Its unique structure allows it to effectively solubilize hydrophobic compounds and stabilize membrane proteins, making it a valuable tool in biochemistry and molecular biology.

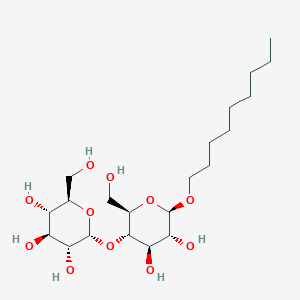

Chemical Structure

- Chemical Formula : C_{15}H_{30}O_5

- CAS Number : 106402-05-5

Target of Action

Nonyl β-D-M interacts with membrane proteins by inserting itself into their hydrophobic regions. This action forms micelles that encapsulate these proteins, allowing them to remain soluble in aqueous environments.

Biochemical Pathways

The interactions facilitated by Nonyl β-D-M can influence various biochemical pathways, particularly those involving membrane dynamics and protein functionality. By stabilizing proteins, it can affect enzymatic activities and cellular signaling pathways.

Cellular Effects

Research indicates that Nonyl β-D-M exhibits low cytotoxicity in cell cultures, which suggests its potential as a protective agent for cells during experimental procedures. It lowers dynamic surface tension rapidly, enhancing its effectiveness in solubilizing membrane proteins without compromising cell integrity.

Dosage Effects

In animal models, Nonyl β-D-M has been shown to be well-tolerated at low concentrations. Studies indicate that at higher concentrations, while it remains effective in solubilizing proteins, it may exhibit increased toxicity, necessitating careful dosage management .

Applications in Research

Nonyl β-D-M is widely utilized in various fields due to its surfactant properties:

- Protein Purification : It is commonly used for the solubilization and crystallization of membrane proteins, aiding structural studies.

- Drug Delivery Systems : Its ability to form micelles makes it a candidate for enhancing drug solubility and bioavailability.

- Biochemical Assays : It serves as a reagent in biochemical assays where membrane protein stability is crucial .

Comparative Analysis with Similar Compounds

To understand the unique properties of Nonyl β-D-M, it is helpful to compare it with similar surfactants:

| Compound | Hydrophobic Chain Length | Solubilization Efficiency | Toxicity Level |

|---|---|---|---|

| Nonyl β-D-Maltopyranoside | Nonyl (C9) | High | Low |

| Octyl β-D-Glucopyranoside | Octyl (C8) | Moderate | Moderate |

| Dodecyl β-D-Maltopyranoside | Dodecyl (C12) | Very High | Higher |

Case Studies and Research Findings

- Stabilization of Membrane Proteins : A study demonstrated that Nonyl β-D-M effectively stabilized various integral membrane proteins during purification processes. This stability was critical for achieving high-resolution structures using X-ray crystallography .

- Impact on Enzymatic Activity : Research indicated that Nonyl β-D-M can modulate the activity of certain enzymes by altering their conformational states through micelle formation .

- Cell Culture Applications : In cell culture experiments, Nonyl β-D-M was shown to maintain cell viability while enhancing the solubility of hydrophobic compounds necessary for cellular metabolism .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O11/c1-2-3-4-5-6-7-8-9-29-20-18(28)16(26)19(13(11-23)31-20)32-21-17(27)15(25)14(24)12(10-22)30-21/h12-28H,2-11H2,1H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCBGPCYGBPHBR-ZESVGKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470999 | |

| Record name | Nonyl b-D-maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106402-05-5 | |

| Record name | Nonyl b-D-maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl β-D-maltoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.